

m-PEG13-azide: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	m-PEG13-azide	
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An In-depth Technical Guide on the Core Properties and Applications of **m-PEG13-azide** for Researchers, Scientists, and Drug Development Professionals.

m-PEG13-azide is a monodisperse polyethylene glycol (PEG) derivative that plays a crucial role in modern drug discovery and bioconjugation. Its unique properties make it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs) and for utilization in "click chemistry" reactions. This guide provides a comprehensive overview of its molecular characteristics, relevant experimental protocols, and its application in targeted protein degradation.

Core Molecular Data

The fundamental properties of **m-PEG13-azide** are summarized in the table below, providing a quick reference for researchers.

Property	Value	Reference
Molecular Weight	629.74 g/mol	[1]
Chemical Formula	C27H55N3O13	[1]
Appearance	Colorless to light yellow liquid	[1]
Purity	Typically ≥98.0%	[1]
Storage Conditions	-20°C for long-term storage	[1]



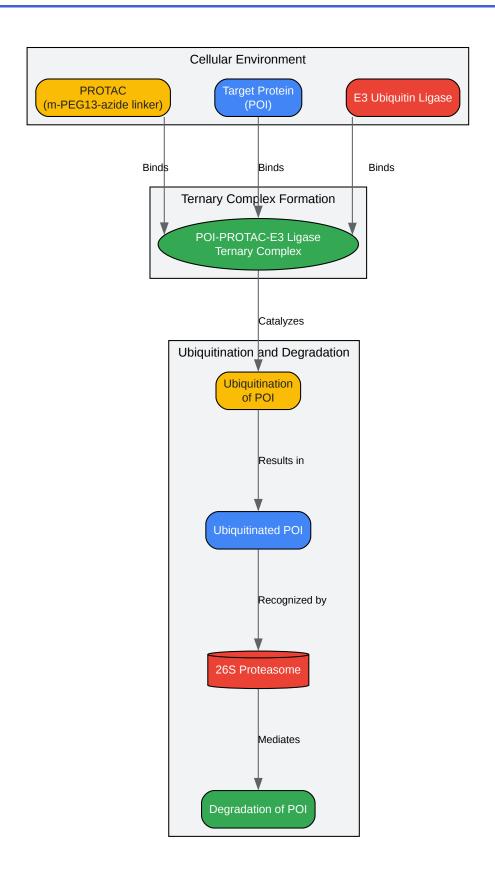
Application in PROTAC Synthesis

PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component, for which **m-PEG13-azide** is a prime example, is a critical determinant of PROTAC efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase. The PEG component of the linker can enhance solubility and improve cell permeability.

PROTAC Mechanism of Action

The signaling pathway for PROTAC-mediated protein degradation is a key concept in its application. A PROTAC molecule facilitates the interaction between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target. This ubiquitinated protein is then recognized and degraded by the 26S proteasome.





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PROTAC-mediated protein degradation pathway.



Experimental Protocols

m-PEG13-azide is frequently utilized in click chemistry, a class of reactions known for their high efficiency and selectivity. Specifically, the azide group of **m-PEG13-azide** can react with a terminal alkyne in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form a stable triazole linkage. This reaction is a cornerstone of modular PROTAC synthesis.

General Protocol for PROTAC Synthesis via CuAAC

This protocol outlines the final ligation step in a PROTAC synthesis, where an alkyne-functionalized component (e.g., a POI ligand) is coupled with **m-PEG13-azide**, which is preconjugated to an E3 ligase ligand.

Materials:

- Alkyne-functionalized POI ligand (1.0 equivalent)
- E3 ligase ligand-PEG13-azide (1.0 equivalent)
- Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equivalents)
- Sodium ascorbate (0.2 equivalents)
- Solvent (e.g., a mixture of t-BuOH/H₂O or DMF)
- Nitrogen or Argon gas
- · Standard glassware for organic synthesis
- Purification system (e.g., preparative HPLC)

Procedure:

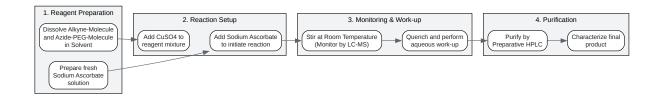
• Preparation: In a reaction vessel, dissolve the alkyne-functionalized POI ligand and the E3 ligase ligand-PEG13-azide in the chosen solvent system under an inert atmosphere (e.g., nitrogen or argon).



- Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate in water.
- Reaction Initiation: To the solution from step 1, add the copper(II) sulfate pentahydrate, followed by the freshly prepared sodium ascorbate solution.
- Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique, such as LC-MS. The reaction is typically complete within 1-4 hours.
- Work-up: Once the reaction is complete, dilute the mixture with an appropriate organic solvent and wash with water to remove the copper catalyst and other water-soluble components.
- Purification: Dry the organic layer, concentrate it under reduced pressure, and purify the final PROTAC product using preparative HPLC to obtain the desired compound with high purity.

Experimental Workflow for CuAAC Reaction

The following diagram illustrates the general workflow for a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a common application for **m-PEG13-azide**.



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Workflow for a CuAAC click chemistry reaction.



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References

- 1. medchemexpress.com [medchemexpress.com]
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